molecular formula C23H30N2O4 B14924611 N'-[(1E)-1-(3,4-dimethylphenyl)ethylidene]-3,4,5-triethoxybenzohydrazide

N'-[(1E)-1-(3,4-dimethylphenyl)ethylidene]-3,4,5-triethoxybenzohydrazide

Cat. No.: B14924611
M. Wt: 398.5 g/mol
InChI Key: CQVQHPZUJPKWIY-JJIBRWJFSA-N
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Description

N’-[(1E)-1-(3,4-dimethylphenyl)ethylidene]-3,4,5-triethoxybenzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3,4-dimethylphenyl)ethylidene]-3,4,5-triethoxybenzohydrazide typically involves the condensation reaction between 3,4,5-triethoxybenzohydrazide and 3,4-dimethylacetophenone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3,4-dimethylphenyl)ethylidene]-3,4,5-triethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-[(1E)-1-(3,4-dimethylphenyl)ethylidene]-3,4,5-triethoxybenzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3,4-dimethylphenyl)ethylidene]-3,4,5-triethoxybenzohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The hydrazone moiety can form stable complexes with metal ions, which can be exploited in catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(3,4-dimethylphenyl)ethylidene]-1H-indole-3-carbohydrazide
  • N’-[(1E)-1-(2,4-dimethylphenyl)ethylidene]-3,5-dimethoxybenzohydrazide

Uniqueness

N’-[(1E)-1-(3,4-dimethylphenyl)ethylidene]-3,4,5-triethoxybenzohydrazide is unique due to the presence of three ethoxy groups on the benzene ring, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature distinguishes it from other similar hydrazones and can lead to different chemical and biological properties.

Properties

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

N-[(E)-1-(3,4-dimethylphenyl)ethylideneamino]-3,4,5-triethoxybenzamide

InChI

InChI=1S/C23H30N2O4/c1-7-27-20-13-19(14-21(28-8-2)22(20)29-9-3)23(26)25-24-17(6)18-11-10-15(4)16(5)12-18/h10-14H,7-9H2,1-6H3,(H,25,26)/b24-17+

InChI Key

CQVQHPZUJPKWIY-JJIBRWJFSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N/N=C(\C)/C2=CC(=C(C=C2)C)C

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NN=C(C)C2=CC(=C(C=C2)C)C

Origin of Product

United States

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